Cas no 1805092-52-7 (3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid)

3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
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- 3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid
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- インチ: 1S/C9H5F2IN2O2/c10-9(11)8-5(2-13)4(1-7(15)16)6(12)3-14-8/h3,9H,1H2,(H,15,16)
- InChIKey: DWGBLTRGDIUUGS-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C(F)F)C(C#N)=C1CC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 318
- トポロジー分子極性表面積: 74
- 疎水性パラメータ計算基準値(XlogP): 1.3
3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029042111-1g |
3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid |
1805092-52-7 | 97% | 1g |
$1,475.10 | 2022-04-01 |
3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acidに関する追加情報
3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic Acid: A Comprehensive Overview
3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid, identified by the CAS number 1805092-52-7, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which have been extensively studied due to their unique chemical properties and biological activities. The structure of this compound is characterized by a pyridine ring substituted with a cyano group at position 3, a difluoromethyl group at position 2, an iodine atom at position 5, and an acetic acid moiety at position 4. These substituents collectively contribute to its distinctive reactivity and functionality.
The synthesis of 3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid involves a series of carefully designed organic reactions, including nucleophilic substitutions, electrophilic substitutions, and coupling reactions. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules with high purity and yield. The incorporation of iodine into the pyridine ring is particularly noteworthy, as it introduces significant electronic effects that enhance the compound's reactivity in various chemical transformations.
One of the most promising applications of this compound lies in its potential as a building block for drug discovery. Pyridine derivatives are well-known for their ability to modulate enzyme activity and cellular signaling pathways. For instance, the cyano group in this molecule can act as a hydrogen bond acceptor, while the difluoromethyl group can introduce steric hindrance and electronic modulation. These features make it an ideal candidate for designing bioactive molecules targeting specific therapeutic areas such as oncology, neurodegenerative diseases, and infectious diseases.
In addition to its role in pharmaceutical research, 3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid has also found applications in materials science. The acetic acid moiety can participate in esterification reactions, enabling the formation of polymeric materials with tailored properties. Recent studies have explored its use in synthesizing stimuli-responsive polymers that exhibit reversible changes in physical properties under external stimuli such as temperature or pH. Such materials hold great potential for applications in sensors, drug delivery systems, and smart textiles.
The presence of iodine in this compound also makes it a valuable substrate for radiochemistry research. Iodinated compounds are widely used in medical imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). By incorporating radioactive isotopes of iodine into this molecule, researchers can develop radiotracers for diagnosing and monitoring diseases at the molecular level. Recent advancements in nuclear medicine have further highlighted the importance of such compounds in personalized healthcare.
From an environmental perspective, understanding the degradation pathways and ecological impact of 3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid is crucial for ensuring sustainable chemical practices. Studies have shown that this compound undergoes hydrolytic degradation under specific conditions, releasing non-toxic byproducts. However, further research is needed to assess its long-term persistence in different environmental compartments and its potential effects on aquatic organisms.
In conclusion, 3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid (CAS No: 1805092-52-7) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure endows it with exceptional reactivity and functionality, making it a valuable asset for both academic research and industrial development. As scientific advancements continue to unfold, this compound is expected to play an increasingly important role in shaping innovative solutions across various fields.
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